3-Chloro-4-fluorothiobenzamide
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-fluorothiobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3-Chloro-4-fluorothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-fluorothiobenzamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-Chloro-4-fluorothiobenzamide can be compared with other similar compounds, such as:
3-Chloro-4-fluorobenzamide: Similar structure but lacks the sulfur atom.
4-Chloro-3-fluorothiobenzamide: Similar structure but with different positions of chlorine and fluorine atoms.
3-Chloro-4-fluorophenylthiourea: Contains a thiourea group instead of a thiobenzamide group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-chloro-4-fluorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPCKCTKDCMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381464 | |
Record name | 3-Chloro-4-fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130560-97-3 | |
Record name | 3-Chloro-4-fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130560-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.